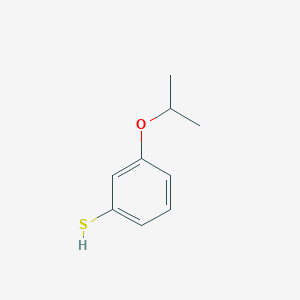

3-iso-Propoxythiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGJTIYHMKYCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374802 | |

| Record name | 3-iso-Propoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431878-97-6 | |

| Record name | 3-(1-Methylethoxy)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431878-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iso-Propoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 3 Iso Propoxythiophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis (e.g., for 6-(3-Isopropoxyphenyl)sulfanyl-2H-rsc.orgrsc.orgrsc.orgtriazolo[4,3-b]pyridazin-3-one)

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a complex derivative such as 6-(3-isopropoxyphenyl)sulfanyl-2H- rsc.orgrsc.orgrsc.orgtriazolo[4,3-b]pyridazin-3-one, the ¹H NMR spectrum can be dissected into characteristic regions corresponding to the different structural motifs.

The 3-isopropoxythiophenyl moiety would exhibit distinct signals. The aromatic protons on the benzene ring typically resonate in the downfield region of the spectrum, generally between 6.8 and 7.5 ppm. The specific chemical shifts and splitting patterns are dictated by the substitution pattern. For a 1,3-disubstituted (meta) ring, a complex multiplet pattern is expected.

The isopropoxy group gives rise to two characteristic signals:

A septet (a multiplet with seven lines) for the single methine proton (-CH), typically found in the range of 4.5-5.0 ppm, shifted downfield due to the adjacent oxygen atom.

A doublet for the six equivalent methyl protons (-CH₃), appearing further upfield, usually between 1.2 and 1.4 ppm. The doublet arises from coupling to the single methine proton.

The thiol proton (-SH) of a simple thiophenol typically appears as a singlet in the range of 3.0-4.0 ppm. researchgate.net However, in a complex derivative where the sulfur is bonded to another moiety, this signal would be absent. The protons on the triazolopyridazine ring system would have their own characteristic chemical shifts and coupling patterns, typically in the aromatic or heteroaromatic region of the spectrum.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Phenyl H) | 6.8 - 7.5 | Multiplet (m) |

| Isopropoxy (CH) | 4.5 - 5.0 | Septet (sept) |

| Isopropoxy (CH₃) | 1.2 - 1.4 | Doublet (d) |

| Thiol (SH) (in parent thiol) | 3.0 - 4.0 | Singlet (s) |

Multi-Dimensional NMR Techniques for Complex Structural Assignment

For complex derivatives of 3-iso-propoxythiophenol, one-dimensional ¹H NMR spectra can become crowded and difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as COSY and HSQC, are employed to resolve these ambiguities and establish definitive structural assignments. researchgate.net

Correlation Spectroscopy (COSY): This 2D NMR experiment, also known as ¹H-¹H COSY, identifies protons that are coupled to each other, typically those on adjacent carbon atoms. The spectrum displays the ¹H NMR spectrum on both axes, with diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating coupled protons. For a derivative of this compound, COSY would show correlations between the isopropoxy methine proton and the methyl protons. It would also reveal the coupling network among the protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netyoutube.com The 2D spectrum has a ¹H axis and a ¹³C axis. Each peak in the HSQC spectrum represents a C-H bond. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. For instance, the proton signal for the isopropoxy methine group would show a correlation to the corresponding carbon signal (typically 65-75 ppm), and the methyl proton signal would correlate with its carbon signal (around 20-25 ppm). oregonstate.edulibretexts.org The aromatic C-H signals would also be unambiguously assigned.

By combining information from 1D NMR, COSY, and HSQC, a complete and unambiguous assignment of all proton and carbon signals in a complex molecule can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" of the compound by identifying the functional groups present. libretexts.org

Identification of Characteristic Functional Groups

Different functional groups absorb infrared radiation or scatter Raman light at specific frequencies, allowing for their identification. For this compound, several key functional groups give rise to characteristic bands in the IR and Raman spectra.

S-H Stretch: The thiol S-H stretching vibration occurs in the range of 2550-2600 cm⁻¹. This peak is typically weak in the IR spectrum but can be more prominent in the Raman spectrum. vscht.cz

C-S Stretch: The C-S stretching vibration is found in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring appears at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-O-C (Ether) Stretch: The asymmetric and symmetric stretching of the C-O-C bond of the isopropoxy group results in strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the isopropyl group's methyl and methine components are observed in the 2850-3000 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Strong |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium-Strong |

| Ether (C-O-C) | Stretch | 1000 - 1300 | Strong |

| Thioether (Ar-S) | Stretch | 600 - 800 | Medium-Weak |

Conformational Analysis and Molecular Fingerprinting

The fingerprint region of a vibrational spectrum (below 1500 cm⁻¹) is particularly rich in information. It contains a complex series of bands that are unique to a specific molecule, arising from various stretching and bending vibrations. libretexts.org This region serves as a molecular fingerprint, allowing for the definitive identification of a compound by comparing its spectrum to that of a known standard.

Furthermore, vibrational spectroscopy can be used to study the conformational isomers (conformers) of a molecule. For this compound, rotation around the C-O and C-S bonds can lead to different spatial arrangements. These different conformers can have slightly different vibrational frequencies. By analyzing the vibrational spectra, sometimes with the aid of computational chemistry, it is possible to identify the presence of different conformers and, in some cases, determine their relative populations. rsc.org The thiophenol-based surface chemistry is particularly relevant in Surface-Enhanced Raman Spectroscopy (SERS) applications. rsc.orgsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the benzene ring.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the aromatic ring.

Isopropoxy Group (-O-iPr): As an electron-donating group (auxochrome), the isopropoxy group can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the interaction of the oxygen's lone pair electrons with the π-system of the ring.

Thiol Group (-SH): The thiol group can also act as an auxochrome, influencing the position and intensity of the absorption bands.

The electronic spectra of substituted thiophenols can be complex, and the observed bands are often composites of several electronic transitions. chemrxiv.org The analysis of these spectra provides valuable insight into the electronic structure of the molecule and how it is perturbed by different functional groups.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of this compound. With a molecular formula of C₉H₁₂OS, the expected exact mass can be calculated and compared with high-resolution mass spectrometry (HRMS) data for verification.

Electron impact (EI) ionization is a common technique used in MS that provides detailed structural information through analysis of fragmentation patterns. The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups: the thiol, the ether linkage, and the aromatic ring.

Key Fragmentation Pathways:

Loss of the isopropyl group: A primary fragmentation event would be the cleavage of the C-O bond of the ether, leading to the loss of an isopropyl radical (•C₃H₇), resulting in a significant peak at m/z [M-43]⁺.

Loss of propene: A common rearrangement for ethers is the loss of an alkene, in this case, propene (C₃H₆), through a McLafferty-type rearrangement if applicable, or simple elimination, giving a peak at m/z [M-42]⁺•.

Cleavage of the C-S bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to fragments corresponding to the thiophenoxy group or the aromatic ring itself.

Aromatic ring fragmentation: The benzene ring can undergo characteristic fragmentations, although these are typically less intense than the initial losses of the larger functional groups.

A hypothetical mass spectrum of this compound would exhibit a molecular ion peak (M⁺•) and several key fragment ions that are diagnostic of its structure.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 168 | [C₉H₁₂OS]⁺• | Molecular Ion |

| 125 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 126 | [M - C₃H₆]⁺• | Loss of propene |

| 109 | [C₆H₅S]⁺ | Thiophenoxy cation |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures, impurities, or environmental matrices.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for thiophenol derivatives. researchgate.netnih.gov

The separation is generally achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the elution of the compound. researchgate.netmdpi.com Diode Array Detection (DAD) provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment by monitoring the characteristic UV absorbance of the aromatic ring. nih.gov The presence of the phenyl ring and the sulfur atom in this compound results in a distinct UV spectrum that can be used for its selective detection. researchgate.net

Table 2: Typical HPLC-DAD Parameters for Analysis of Thiophenol Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) mdpi.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 254 nm researchgate.net |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com Due to the presence of the polar thiol group, derivatization of this compound may be necessary to improve its volatility and chromatographic peak shape. Silylation is a common derivatization technique for compounds with active hydrogens.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing both qualitative and quantitative information. nih.govmdpi.com The retention time from the GC provides one level of identification, while the mass spectrum offers a "fingerprint" of the molecule. nih.gov

Table 3: General GC-MS Parameters for Analysis of Volatile Organic Compounds

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, ramp to 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 amu |

Surface-Sensitive Spectroscopic Techniques for Modified Materials

When this compound or its derivatives are used to modify surfaces, for instance, in the formation of self-assembled monolayers (SAMs), specialized surface-sensitive techniques are required for characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com XPS is particularly useful for confirming the successful grafting of thiophenol derivatives onto a substrate, such as gold or other metals. researchgate.netdiva-portal.org

The presence of sulfur on the surface is a clear indicator of the presence of the thiophenol. researchgate.net High-resolution scans of the S 2p, C 1s, and O 1s regions can provide information about the chemical environment of these atoms, confirming the integrity of the this compound molecule on the surface. acs.org For example, the binding energy of the S 2p peak can indicate whether the sulfur is bound to the surface (thiolate) or present as an unreacted thiol. researchgate.net

Table 4: Expected XPS Binding Energies for a this compound-Modified Surface

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Sulfur | S 2p | ~162-164 | Confirms presence of sulfur (thiolate) researchgate.net |

| Carbon | C 1s | ~284-286 | Aromatic and aliphatic carbons |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nsf.gov It is widely used to characterize the morphology, roughness, and organization of self-assembled monolayers of thiols on various substrates. nih.govresearchgate.netaip.org

In the context of materials modified with this compound derivatives, AFM can be used to visualize the formation of the monolayer, identify any defects or domains, and measure the thickness of the deposited layer. nsf.govresearchgate.netacs.org By operating in different modes, such as tapping mode or contact mode, detailed information about the physical properties of the surface can be obtained. nih.gov

Table 5: Representative AFM Data for a Thiol Self-Assembled Monolayer

| Parameter | Typical Value | Information Provided |

|---|---|---|

| Surface Roughness (RMS) | < 1 nm | Indicates the smoothness and uniformity of the monolayer nsf.gov |

| Monolayer Thickness | 1-2 nm | Corresponds to the length of the molecule, confirming monolayer formation nsf.gov |

| Domain Size | Variable (nm to µm) | Provides insight into the ordering and packing of the molecules on the surface nih.gov |

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to study materials at the atomic scale. pradeepresearch.org It provides direct imaging of the crystallographic structure of a sample, enabling the visualization of atomic columns in a crystal lattice and defects within the structure. pradeepresearch.org In the context of this compound derivatives, HRTEM is particularly valuable for characterizing nanomaterials or self-assembled monolayers where these molecules are used as functionalizing agents.

For instance, thiophenol derivatives are often employed to functionalize the surface of nanoparticles, tailoring their physical and chemical properties. HRTEM can be used to analyze these functionalized nanoparticles to:

Visualize Crystalline Structure: Confirm the crystalline nature of the nanoparticle core and measure the lattice fringes (the spacing between atomic planes). researchgate.net

Assess Morphology and Size Distribution: Determine the precise size, shape, and distribution of the nanoparticles.

Characterize Surface Layers: While direct imaging of the organic this compound layer is challenging, HRTEM can help identify changes in the nanoparticle's surface texture or the presence of an amorphous layer, indirectly indicating successful functionalization.

In a study on carbon dots (CDs) functionalized with a related compound, 3-hydroxythiophenol, HRTEM was instrumental in confirming the morphology and structure of the resulting material. The analysis revealed that the CDs were well-dispersed and possessed a crystalline carbon core, which is essential for their photocatalytic activity. acs.org A similar approach could be applied to nanoparticles functionalized with this compound to ensure the integrity of the nanoparticle scaffold after surface modification.

Table 1: Hypothetical HRTEM Analysis of Gold Nanoparticles Functionalized with this compound This table presents illustrative data for educational purposes.

| Parameter | Observation | Significance |

|---|---|---|

| Particle Shape | Predominantly spherical | Indicates isotropic growth during synthesis. |

| Mean Particle Diameter | 15.2 nm (± 1.8 nm) | Crucial for determining surface-area-to-volume ratio and related properties. |

| Core Crystallinity | Crystalline | Confirmed by visible lattice fringes in the particle core. |

| Lattice Spacing (d-spacing) | 0.235 nm | Corresponds to the (111) plane of face-centered cubic gold, confirming the core material. |

| Surface Characteristics | Presence of a thin, low-contrast layer | Suggests the successful attachment of the this compound organic shell. |

Chemometric and Multivariate Data Analysis in Spectroscopic Research

Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy generate large and complex datasets. When analyzing this compound and its derivatives, each spectrum can contain hundreds or thousands of variables (e.g., absorbance at each wavenumber). Chemometrics applies multivariate data analysis methods to extract meaningful chemical information from this complex data, revealing patterns and relationships that are not apparent from visual inspection alone. diva-portal.orgccrdigital-lab.it These methods are essential for process monitoring, quality control, and in-depth structural analysis. diva-portal.org

Principal Component Analysis (PCA) for Data Exploration and Classification

Principal Component Analysis (PCA) is a cornerstone of chemometric data exploration. spectroscopyeurope.com It is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original information (variance). spectroscopyeurope.comnih.gov PCA achieves this by transforming the original, correlated variables into a new set of uncorrelated variables called Principal Components (PCs). nih.gov The first PC accounts for the largest possible variance in the dataset, the second PC accounts for the second-largest variance, and so on. learnche.org

In the analysis of spectroscopic data for this compound, PCA can be used to:

Identify Trends and Groupings: Samples with similar spectral features will cluster together in a PCA "scores plot," allowing for easy visualization of relationships between samples. nih.gov This could be used to differentiate between batches of a product, compare derivatives with different substituents, or monitor a reaction over time.

Detect Outliers: Samples that are chemically different from the rest will appear as outliers in the scores plot, flagging them for further investigation. originlab.com

Interpret Spectral Variations: The "loadings plot" corresponding to each PC shows which original variables (wavenumbers/frequencies) are responsible for the separation seen in the scores plot. nih.gov This helps identify the specific molecular vibrations that differ between sample groups, providing chemical insights into the observed variance.

For example, a PCA model could be built from the FT-IR spectra of several batches of this compound. The scores plot might reveal a cluster of "good" batches and a few outlier "bad" batches. By examining the loadings, one could determine that the outliers have a higher intensity in a region associated with an oxidized thiol (sulfonic acid), indicating undesirable degradation.

Table 2: Illustrative Principal Component Analysis of Spectroscopic Data This table presents hypothetical PCA results from the analysis of 30 spectra of this compound derivatives, demonstrating how variance is captured by the principal components.

| Principal Component (PC) | Individual Variance Explained (%) | Cumulative Variance Explained (%) |

|---|---|---|

| PC1 | 78.2 | 78.2 |

| PC2 | 14.5 | 92.7 |

| PC3 | 3.1 | 95.8 |

| PC4 | 1.9 | 97.7 |

Partial Least Squares (PLS) Regression for Quantitative Modeling

Partial Least Squares (PLS) regression is a supervised chemometric technique used to build predictive models. researchgate.net It is particularly effective for datasets where the number of variables is much larger than the number of samples and where variables are highly collinear, a common scenario in spectroscopy. researchgate.net PLS regression models the relationship between a matrix of predictor variables (X), such as spectral data, and a matrix of response variables (Y), such as concentration, purity, or another property of interest. researchgate.netethernet.edu.et

For this compound, PLS regression could be applied to develop a rapid quality control method. A typical application would involve:

Calibration: A set of samples with known concentrations of this compound are prepared.

Spectral Measurement: A spectrum (e.g., Near-Infrared or Raman) is collected for each calibration sample.

Model Building: A PLS model is created that correlates the spectral data (X) with the known concentrations (Y).

Prediction: The spectrum of a new, unknown sample can then be measured, and the validated PLS model can be used to predict its concentration instantly.

This approach avoids the need for slower, more complex chromatographic methods for routine analysis. The performance of a PLS model is typically evaluated using parameters like the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP), which measures the average error when predicting new samples.

Table 3: Example Performance of a PLS Model for Predicting this compound Concentration This table shows hypothetical performance metrics for a PLS regression model developed to quantify this compound in a solvent mixture using NIR spectroscopy.

| Parameter | Calibration | Validation (Cross-Validation) |

|---|---|---|

| Number of Latent Variables (Factors) | 5 | 5 |

| R² (Coefficient of Determination) | 0.995 | 0.989 |

| RMSE (Root Mean Square Error) | 0.08 % w/w | 0.15 % w/w |

Reactivity Profiles and Mechanistic Investigations of 3 Iso Propoxythiophenol

Oxidative Transformations of the Thiol Group

The sulfur atom in 3-iso-propoxythiophenol is susceptible to oxidation, primarily leading to the formation of disulfide bridges. This transformation can be initiated through various means, including photochemical methods.

Photooxidative Coupling to Disulfides

The exposure of thiophenol derivatives to light can induce the oxidative coupling of two thiol molecules to form a disulfide. nih.govrsc.org This process is considered a clean and economical alternative to methods that use potentially harmful metal-containing oxidants. nih.gov The reaction proceeds via the formation of a disulfide bond (S-S) between two molecules of the parent thiophenol, yielding 3,3'-diisopropoxydiphenyl disulfide.

Studies on various para-substituted thiophenols have shown that this photooxidation is a general reaction, applicable to derivatives with both electron-donating and electron-withdrawing groups. nih.govresearchgate.net The efficiency of the reaction can be influenced by factors such as the pH of the medium and the wavelength of the excitation light. nih.gov For instance, the photooxidation of p-nitrothiophenol to its corresponding disulfide was most efficient at a pH of approximately 5. nih.govresearchgate.net

Interplay of Thiol and Thiolate Forms in Oxidation Pathways

The oxidation of thiophenols is mechanistically dependent on the equilibrium between the neutral thiol form (Ar-SH) and the anionic thiolate form (Ar-S⁻). nih.govnih.gov This equilibrium is governed by the pH of the solution; the pKa of a thiol group determines the pH at which the thiol and thiolate forms are present in equal concentrations. nih.gov

Research indicates that the photooxidative coupling mechanism involves both species. nih.gov Specifically, the process is thought to occur through the collision of an electronically excited thiolate anion with a neutral thiol molecule. nih.govresearchgate.net Excitation of the thiolate form, which absorbs light at a different wavelength than the neutral thiol, is crucial for the reaction to proceed efficiently. nih.govresearchgate.net This dependence on the presence of both the thiol and thiolate forms explains why the reaction yield is highly sensitive to pH. nih.gov In general, thiophenols are more prone to oxidation than their phenol (B47542) analogs. researchgate.net

Derivatization and Annulation Reactions of the Aryl Thioether Scaffold

The this compound moiety can serve as a building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds.

Synthesis of Heterocyclic Compounds Incorporating the Thiophenol Moiety (e.g., Thiazolidinones, Benzothiazoles, Triazoles)

Thiazolidinones: The synthesis of thiazolidinone rings often involves the cyclocondensation of a Schiff base with a mercaptoacetic acid derivative. mdpi.comresearchgate.netnih.gov While direct synthesis from this compound is not the primary route, its derivatives could potentially be incorporated. A general method involves reacting an amine, an aldehyde, and thioglycolic acid. nih.gov

Benzothiazoles: Benzothiazoles are typically synthesized via the condensation and subsequent cyclization of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. nih.govmdpi.comchemrxiv.org For example, 2-substituted benzothiazoles can be prepared by reacting 2-aminothiophenol with aldehydes under various catalytic conditions, including metal-based catalysts or photocatalysis. mdpi.comchemrxiv.org Yields for such reactions are often moderate to excellent, depending on the specific substrates and conditions used. analis.com.my

Triazoles: The 1,2,3-triazole ring is famously constructed via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne, often catalyzed by copper(I) (CuAAC or "click" reaction). nih.govmdpi.commdpi.com Thiol-containing triazoles can be synthesized by reacting a precursor containing a thiol group with isothiocyanates to form a thiourea, which is then cyclized. pensoft.netresearchgate.net

Nucleophilic Reactivity Towards Electrophilic Centers

The sulfur atom of the thiol group in this compound is nucleophilic, particularly in its deprotonated thiolate form. nih.gov This allows it to react with a variety of electrophilic centers. This reactivity is fundamental to many of the derivatization and coupling reactions discussed. The thiolate anion is a potent nucleophile that can readily attack electron-deficient carbons, leading to the formation of new carbon-sulfur bonds. nih.gov

Cross-Coupling Reactions as a Nucleophilic Component

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds, where this compound can act as the nucleophilic sulfur source.

Buchwald-Hartwig Amination-type C-S Coupling: This palladium-catalyzed reaction is a prominent method for forming C-S bonds by coupling thiols with aryl halides or triflates. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the thiolate and reductive elimination to yield the aryl thioether product. nih.gov The choice of ligand is crucial for the efficiency of the catalyst system. nih.govtcichemicals.com This method is widely used for the synthesis of aryl amines and has been adapted for aryl thioethers. wikipedia.orgresearchgate.net

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-S bonds, typically by coupling a thiophenol with an aryl halide. researchgate.netnih.gov Modern protocols often utilize copper nanoparticles or complexes with specific ligands to improve reaction efficiency and allow for milder conditions, sometimes even at room temperature. researchgate.net Photoinduced, copper-catalyzed methods have also been developed, which can proceed at temperatures as low as 0°C and are believed to involve single-electron transfer (SET) and radical intermediates. organic-chemistry.org

Interactive Data Table: Overview of Reactivity

| Reaction Type | Section | Reactants | Key Product Feature | Catalysts/Conditions |

| Photooxidative Coupling | 4.1.1 | This compound (2 eq.) | Disulfide (Ar-S-S-Ar) | Visible Light, Controlled pH nih.gov |

| Benzothiazole Synthesis | 4.2.1 | 2-Aminothiophenol derivative, Aldehyde | Fused Thiazole Ring | Various (e.g., Cu(II), Bi₂O₃ NPs) mdpi.com |

| Thiazolidinone Synthesis | 4.2.1 | Amine, Aldehyde, Thioglycolic Acid | Thiazolidin-4-one Ring | Acid/Base Catalysis, MWI researchgate.netnih.gov |

| 1,2,3-Triazole Synthesis | 4.2.1 | Azide, Alkyne | 1,2,3-Triazole Ring | Cu(I) ("Click" Chemistry) nih.gov |

| Buchwald-Hartwig C-S Coupling | 4.3 | Thiophenol, Aryl Halide | Aryl Thioether (Ar-S-Ar') | Palladium complex, Ligand, Base wikipedia.orgorganic-chemistry.org |

| Ullmann C-S Coupling | 4.3 | Thiophenol, Aryl Halide | Aryl Thioether (Ar-S-Ar') | Copper complex/NPs, Base researchgate.netnih.gov |

Structure-Reactivity Relationship (SAR) Studies on Substituted Thiophenols

The relationship between the chemical structure of a molecule and its biological or chemical activity is a fundamental concept in medicinal chemistry and pharmacology. Structure-Reactivity Relationship (SAR) studies are pivotal in understanding how modifications to a molecule's scaffold influence its reactivity and, consequently, its desired effects. In the context of substituted thiophenols, SAR studies investigate how the nature and position of substituents on the benzene ring affect the reactivity of the thiol (-SH) group.

The reactivity of the thiol group in thiophenols is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the nucleophilicity and the bond dissociation energy of the S-H bond, thereby altering the compound's reactivity in various chemical transformations.

For this compound, the iso-propoxy group at the meta-position is an electron-donating group through resonance and induction. This electronic effect increases the electron density on the sulfur atom, which can, in turn, influence its reactivity in processes such as nucleophilic attack or oxidation.

Detailed research findings from studies on various substituted thiophenols provide insights into these relationships. For instance, the antioxidant activity of phenolic and aniline (B41778) compounds, which are structurally related to thiophenols, has been shown to be dependent on the number and position of active groups (-OH or -NH2). The ortho position is often found to be more active due to its ability to form intramolecular hydrogen bonds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are often developed to predict the activity of compounds based on their molecular descriptors. Such models for phenols and thiophenols have been used to predict their toxicity and antioxidant properties. tandfonline.comnih.gov These studies often reveal that electronic and physicochemical factors are key determinants of their biological activity.

The following interactive data table summarizes the influence of different substituents on the reactivity of thiophenol derivatives, providing a basis for understanding the expected reactivity of this compound.

| Substituent | Position | Electronic Effect | Predicted Effect on Thiol Reactivity |

|---|---|---|---|

| -NO2 | para | Strongly Electron-Withdrawing | Decreased nucleophilicity, increased acidity |

| -CN | para | Electron-Withdrawing | Decreased nucleophilicity, increased acidity |

| -Cl | para | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slightly decreased nucleophilicity |

| -H | - | Neutral | Baseline reactivity |

| -CH3 | para | Electron-Donating | Increased nucleophilicity |

| -OCH3 | para | Strongly Electron-Donating (Resonance) | Significantly increased nucleophilicity |

| -O-iPr | meta | Electron-Donating (Inductive and Resonance) | Increased nucleophilicity |

The table illustrates that electron-withdrawing groups generally decrease the nucleophilicity of the thiol group, making it less reactive in nucleophilic substitution reactions but potentially more acidic. Conversely, electron-donating groups, such as the iso-propoxy group in this compound, are expected to increase the electron density at the sulfur atom, thereby enhancing its nucleophilicity. This heightened nucleophilicity can lead to increased reaction rates in processes where the thiophenol acts as a nucleophile. mdpi.com

Computational and Theoretical Chemistry Studies on 3 Iso Propoxythiophenol

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction:

No SAR prediction studies specifically targeting 3-iso-propoxythiophenol were found in the public domain.

Without published research, any attempt to generate the requested article would rely on speculation or data from unrelated molecules, which would not adhere to the required standards of scientific accuracy and specificity for this compound. Further research would need to be conducted and published by the scientific community to provide the data necessary to construct the requested article.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

Despite a thorough search of available scientific literature and databases, no specific computational or theoretical chemistry studies focusing on this compound within the contexts of fragment-based drug design, ligand efficiency metrics, molecular docking, or molecular dynamics for target engagement were identified. The current body of public research does not appear to contain detailed investigations into the potential of this specific compound as, for example, an enzyme inhibitor through these computational methods.

While the principles of fragment-based drug design (FBDD) are well-established in medicinal chemistry for identifying novel lead compounds, and various ligand efficiency metrics are routinely used to assess the potential of molecular fragments, their specific application to this compound has not been documented in accessible research. Similarly, molecular docking and dynamics simulations, which are powerful tools for predicting the binding affinity and interaction of a ligand with a biological target, have not been reported for this particular thiophenol derivative.

Computational chemistry is a vibrant field of research, and the absence of published studies on this compound could be due to a variety of factors. The compound may not have been prioritized for this type of investigation, or the research may be proprietary and not publicly disclosed. It is also possible that such studies are very recent and have not yet been published.

Consequently, without specific data from dedicated research on this compound, a detailed and scientifically accurate article adhering to the requested outline on its computational and theoretical chemistry studies cannot be generated at this time. Further research would be required to elucidate the properties and potential applications of this compound in the areas of drug design and enzyme inhibition.

Emerging Applications and Functional Materials Incorporating 3 Iso Propoxythiophenol Scaffolds

Applications in Medicinal Chemistry and Drug Discovery

The 3-iso-propoxythiophenol moiety is of growing interest in medicinal chemistry due to its potential to interact with biological targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and coordination with metallic centers in enzymes. Its substituted phenyl ring allows for the fine-tuning of physicochemical properties, which is crucial for optimizing biological activity and pharmacokinetic profiles.

Development of Enzyme Inhibitors (e.g., Notum Inhibitors)

While direct studies specifically detailing this compound as a Notum inhibitor are not extensively documented in publicly available literature, the broader class of aromatic thiols has been explored in the context of enzyme inhibition. Notum is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, and its inhibition is a therapeutic strategy for diseases like cancer and osteoporosis. nih.govucl.ac.uknih.gov The development of small-molecule Notum inhibitors has been pursued through various strategies, including high-throughput screening and fragment-based drug design. nih.govnih.gov

The general structure of many enzyme inhibitors often includes a scaffold that can be modified to enhance binding affinity and selectivity. The this compound scaffold, with its potential for modification at the thiol, the aromatic ring, and the iso-propoxy group, represents a versatile starting point for the synthesis of new inhibitor libraries. The thiol group, in particular, can act as a key interacting moiety within the active site of enzymes.

Scaffold Optimization for Enhanced Biological Potency and Selectivity

The optimization of a chemical scaffold is a critical step in drug discovery, aiming to improve a compound's efficacy, selectivity, and pharmacokinetic properties. The this compound structure offers several avenues for such optimization. For instance, the iso-propoxy group can influence the compound's lipophilicity and steric interactions within a binding pocket. The position of this substituent on the phenyl ring also affects the electronic properties of the thiol group, which can be crucial for its interaction with biological targets.

Structure-activity relationship (SAR) studies on related phenolic and aniline (B41778) compounds have shown that the nature and position of substituents on the aromatic ring significantly impact their biological activities. researchgate.net For example, the antioxidant activity of phenolic compounds is dependent on the number and location of hydroxyl groups. researchgate.netnih.gov Similarly, modifications to the this compound scaffold could be systematically explored to enhance its desired biological effects.

Design of Bioactive Compounds with Tailored Pharmacophores

Pharmacophore modeling is a powerful tool in drug design that identifies the essential spatial arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov The this compound scaffold contains several key pharmacophoric features: a hydrogen bond donor (the thiol group), a hydrophobic aromatic ring, and a hydrogen bond acceptor (the oxygen of the iso-propoxy group).

These features can be strategically utilized in the design of new bioactive compounds. For example, the thiol group can be positioned to interact with specific amino acid residues in a target protein, while the substituted aromatic ring can occupy a hydrophobic pocket. The ability to synthesize a variety of derivatives based on this scaffold allows for the creation of compound libraries with diverse pharmacophoric patterns, increasing the probability of identifying potent and selective drug candidates.

Functional Materials Science

Beyond its potential in medicine, the this compound scaffold is also finding applications in the development of advanced functional materials. Its ability to be incorporated into larger structures and to interact with surfaces makes it a versatile building block for materials with unique optical and protective properties.

Thiophenol-Modified Graphene Derivatives for Advanced Optical Applications (e.g., Nonlinear Optics)

Graphene and its derivatives have attracted significant attention for their exceptional electronic and optical properties. researchgate.netresearchgate.net The functionalization of graphene with organic molecules can further enhance these properties, opening up new possibilities for applications in areas like nonlinear optics. Thiophenol derivatives are particularly well-suited for this purpose, as the thiol group can covalently bind to the graphene surface, allowing for the stable incorporation of the aromatic moiety.

While specific research on this compound-modified graphene is limited, studies on other substituted thiophenols have demonstrated the potential of this approach. The covalent functionalization of graphene with aromatic thiols can create a donor-π-acceptor system, which is known to enhance the nonlinear optical response. rsc.org The substituent on the thiophenol ring plays a crucial role in tuning the electronic properties of the hybrid material and, consequently, its optical behavior. The iso-propoxy group in this compound, being an electron-donating group, could potentially enhance the nonlinear optical properties of graphene when used as a functionalizing agent.

Table 1: Potential Effects of Substituents on Thiophenol-Modified Graphene for Optical Applications

| Substituent Group | Potential Effect on Graphene's Optical Properties |

| Electron-Donating Groups (e.g., -OCH(CH₃)₂) | May increase the third-order nonlinear optical susceptibility. |

| Electron-Withdrawing Groups (e.g., -NO₂) | Can alter the charge transfer characteristics and tune the nonlinear absorption. |

| Extended Conjugated Systems | Can lead to a red-shift in the optical absorption and enhance the nonlinear response. |

Use as Corrosion Inhibitors for Metallic Substrates

The protection of metals from corrosion is a major industrial challenge, and organic molecules are widely used as corrosion inhibitors. Thiophenol and its derivatives have shown significant promise in this area. ampp.org These molecules can adsorb onto the metal surface, forming a protective layer that prevents the corrosive medium from reaching the metal. researchgate.net

The effectiveness of a thiophenol-based corrosion inhibitor is influenced by several factors, including the nature of the substituent on the aromatic ring. The 3-iso-propoxy group in this compound can enhance its performance as a corrosion inhibitor in several ways. The oxygen atom in the iso-propoxy group can act as an additional adsorption center, strengthening the bond between the inhibitor and the metal surface. Furthermore, the bulky iso-propoxy group can increase the surface coverage of the inhibitor, providing a more effective barrier against corrosion.

Quantum chemical studies on thiophene (B33073) derivatives have shown that parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be correlated with inhibition efficiency. researchgate.net The presence of electron-donating groups, like the iso-propoxy group, can increase the HOMO energy, facilitating the donation of electrons from the inhibitor to the vacant d-orbitals of the metal, thus strengthening the adsorption process.

Table 2: Key Molecular Properties of Thiophenol Derivatives for Corrosion Inhibition

| Molecular Property | Role in Corrosion Inhibition |

| HOMO Energy (EHOMO) | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption. |

| LUMO Energy (ELUMO) | Lower values suggest a greater ability to accept electrons from the metal, contributing to back-bonding. |

| Energy Gap (ΔE) | A smaller energy gap generally implies higher reactivity and potentially better inhibition efficiency. |

| Dipole Moment (μ) | A higher dipole moment may lead to stronger electrostatic interactions with the metal surface. |

| Electron-Donating/Withdrawing Groups | These substituents can modulate the electron density on the inhibitor molecule, influencing its adsorption characteristics. |

Agrochemical and Pest Control Applications

The exploration of novel chemical scaffolds is a critical endeavor in the development of new agrochemicals to address the challenges of resistance and enhance efficacy. While specific research on the direct application of this compound in commercially available agrochemical products is not extensively documented in publicly available literature, the broader class of thiophenol and alkylphenyl sulfide (B99878) derivatives has been a subject of interest in the design of molecules with potential biocidal activity. The structural motifs present in this compound, namely the thiophenol core and the isopropoxy substituent, offer avenues for synthetic modification to develop new active ingredients for crop protection.

Development of Alkylphenyl Sulfide Derivatives for Biocidal Activity

The development of alkylphenyl sulfide derivatives from various thiophenol precursors is a strategy employed in the search for new biocidal agents. The biocidal activity of such compounds is often attributed to the presence of the sulfur atom and the nature of the substituents on the aromatic ring. These features can influence the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its interaction with biological targets in pests and pathogens.

The isopropoxy group at the meta-position of the phenyl ring in this compound is another key feature. Alkoxy substituents are known to influence the metabolic stability and systemic properties of agrochemicals. The specific placement and nature of this group could be leveraged in the design of derivatives with desired physicochemical properties for uptake and transport within plant tissues.

Further research is required to synthesize and screen a library of alkylphenyl sulfide derivatives of this compound to systematically evaluate their potential as insecticides, fungicides, or herbicides. Such studies would involve the generation of extensive data on their efficacy against various target organisms, which would be crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further development. Without such dedicated research, any discussion on their specific biocidal activity remains speculative.

Conclusion and Future Research Perspectives

Advancements and Challenges in 3-iso-Propoxythiophenol Research

Research into this compound is emblematic of the broader field of functionalized thiophenols, where the interplay between substituent groups and the thiol moiety dictates the compound's properties and potential applications. Recent advancements have primarily focused on understanding the fundamental physicochemical properties of substituted thiophenols, which provides a solid foundation for predicting the behavior of specific molecules like this compound.

One of the key areas of advancement is the detailed computational and theoretical analysis of substituent effects on the electronic and bonding characteristics of thiophenols. Studies utilizing methods like Density Functional Theory (DFT) have provided significant insights into how substituents influence the S–H bond dissociation energies. researchgate.netnih.gov For this compound, the electron-donating nature of the meta-positioned iso-propoxy group is predicted to affect the stability of the corresponding thiophenol radical, which is a major determinant of the S-H bond dissociation energy. researchgate.net This understanding is crucial for applications in antioxidant research and radical-mediated polymerization processes.

Despite these advancements, significant challenges remain. A primary hurdle in the practical application of this compound and related compounds is the propensity of the thiol group to undergo oxidation, leading to the formation of disulfides. This reactivity can be unpredictable and presents challenges in synthesis, purification, and storage. researchgate.net Furthermore, while general synthetic routes for thiophenols are established, achieving high regioselectivity and yield for specific isomers like this compound can be complex, often requiring multi-step procedures or specialized catalysts. google.com

Another challenge lies in fully elucidating the role of such functionalized thiophenols in complex systems. For instance, in materials science, the interaction of substituted thiophenols with nanoparticle surfaces is highly dependent on the electronic effects of the substituent. mdpi.com While electron-withdrawing groups have been studied in the context of gold nanoparticle stability, the specific impact of an alkoxy group at the meta position, as in this compound, requires more targeted investigation to optimize its use in applications like SERS biosensors. mdpi.com

A summary of these key points is presented in the table below.

| Area of Research | Recent Advancements | Persistent Challenges |

| Physicochemical Understanding | Detailed computational models (DFT) predicting substituent effects on S-H bond dissociation energy. researchgate.net | Lack of specific experimental data for this compound to validate theoretical models. |

| Synthesis & Stability | Development of various catalyzed cross-coupling reactions for general thiophenol synthesis. organic-chemistry.org | Controlling oxidation to disulfides during synthesis and storage; achieving high regioselectivity for the meta-isomer. researchgate.net |

| Materials Science Applications | Understanding of how electronic effects of substituents influence nanoparticle stabilization. mdpi.com | Limited research on the specific interactions of meta-alkoxy-substituted thiophenols with material surfaces. |

| Biological Applications | Recognition of thiophene (B33073) and thiophenol scaffolds as privileged structures in medicinal chemistry. nih.gov | Underutilization of thiophenols as antioxidants compared to their phenol (B47542) analogs, despite potential benefits. nih.gov |

Prospective Directions for Synthetic Methodologies and Applications

The future of this compound research is contingent on overcoming the current challenges through innovative synthetic strategies and exploring novel applications.

Synthetic Methodologies: Future synthetic efforts should focus on developing more efficient, selective, and sustainable methods.

Catalysis: Exploring novel catalytic systems, such as copper iodide (CuI) nanoparticles, could provide ligand-free and solvent-free pathways for synthesizing thiophenols from aryl halides, potentially improving yields and reducing environmental impact. organic-chemistry.org

Flow Chemistry: The implementation of continuous flow chemistry could offer better control over reaction parameters, minimizing the formation of disulfide byproducts and enabling safer handling of reactive intermediates.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the iso-propoxythiophenol moiety onto complex molecules is a promising strategy. acs.org This would be particularly valuable in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Prospective Applications: The unique electronic and structural features of this compound suggest its potential in several advanced applications.

Medicinal Chemistry: The thiophene ring, a related sulfur-containing heterocycle, is a well-established pharmacophore in numerous FDA-approved drugs. nih.gov By extension, functionalized thiophenols like this compound serve as valuable intermediates for synthesizing novel therapeutic agents. Future work could explore its use as a building block for anticancer, anti-inflammatory, or antidiabetic compounds. nih.gov

Materials Science: Thiol-ene "click" chemistry has become a powerful tool for surface functionalization and polymer synthesis. beilstein-journals.orgresearchgate.netnih.gov this compound could be employed as a monomer in thiol-ene photopolymerization to create advanced materials, such as coatings, dental restoratives, or functionalized silicon surfaces for bioelectronics. beilstein-journals.orgresearchgate.net The hydrophobic nature of the iso-propoxy group could be leveraged to tune the properties of the resulting polymers.

Organic Electronics: Functionalized thiophenes are integral to organic electronics. While distinct from thiophenols, the underlying sulfur chemistry is relevant. Research could investigate derivatives of this compound as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning electronic properties via substituents is paramount.

Antioxidants: Despite being less studied than their phenolic counterparts, thiophenols have shown significant potential as radical scavengers. nih.gov Systematic studies on the antioxidant activity of this compound, particularly in non-biological systems like industrial lubricants or polymers, could open up new commercial applications.

Future progress will depend on interdisciplinary collaboration, combining advanced synthetic chemistry with materials science and computational modeling to fully unlock the potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-iso-Propoxythiophenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. For example, thiophenol derivatives can react with isopropyl halides under basic conditions. Optimization strategies include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

AI-driven retrosynthetic analysis (e.g., Reaxys or Pistachio models) can predict feasible pathways and identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the isopropoxy group (δ 1.2–1.4 ppm for CH protons) and thiophenol aromatic protons (δ 6.5–7.5 ppm).

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry detects impurities (e.g., unreacted thiophenol) and quantifies purity.

- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 1100–1200 cm (C-O-C ether stretch) validate functional groups. Ensure proper sample handling to avoid oxidation, as noted in safety protocols for similar thiols .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for airborne exposure .

- Containment : Use fume hoods and sealed reaction vessels to minimize vapor release.

- Waste Disposal : Collect waste in sealed containers with inert adsorbents (e.g., diatomaceous earth) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound in complex reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the thiol group and electrophilicity of the isopropoxy moiety.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation in DMSO vs. water).

- AI Tools : Platforms like Reaxys or Pistachio leverage reaction databases to predict regioselectivity in substitution reactions .

Q. How can conflicting data in existing literature regarding the stability of this compound under different pH conditions be systematically resolved?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests at varying pH (1–14) and temperatures (25–60°C). Monitor degradation products via LC-MS.

- Statistical Analysis : Apply multivariate regression to identify pH and temperature interactions.

- Literature Reconciliation : Cross-reference findings with structurally analogous compounds (e.g., 3-methoxyphenol) to identify trends in ether-thiol stability .

Q. What experimental designs are suitable for probing the role of this compound in catalytic applications, such as metal ligand systems?

- Methodological Answer :

- Coordination Studies : Titrate this compound with transition metals (e.g., Pd, Cu) and analyze binding constants via UV-Vis or isothermal titration calorimetry (ITC).

- Catalytic Assays : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies with non-thiol ligands.

- SAR Modifications : Synthesize analogs (e.g., varying alkoxy chain length) to isolate electronic vs. steric effects, referencing synthesis protocols for related aryl ethers .

Methodological Notes

- Literature Review : Use keyword combinations like "thiophenol derivatives + synthesis + spectroscopy" in SciFinder or PubMed, and validate sources against NIST or PubChem data .

- Ethical and Feasibility Considerations : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.